

2'-Azidoacetophenone molecular weight and formula

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Compound of Interest

Compound Name: 2'-Azidoacetophenone

Cat. No.: B2999331

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An In-depth Technical Guide to **2'-Azidoacetophenone** for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of **2'-Azidoacetophenone**, a versatile building block in organic synthesis and medicinal chemistry. It covers the compound's fundamental properties, key chemical transformations, and detailed experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

2'-Azidoacetophenone is a valuable synthetic intermediate, primarily utilized in the construction of nitrogen-containing heterocyclic compounds. Its chemical properties are summarized below.

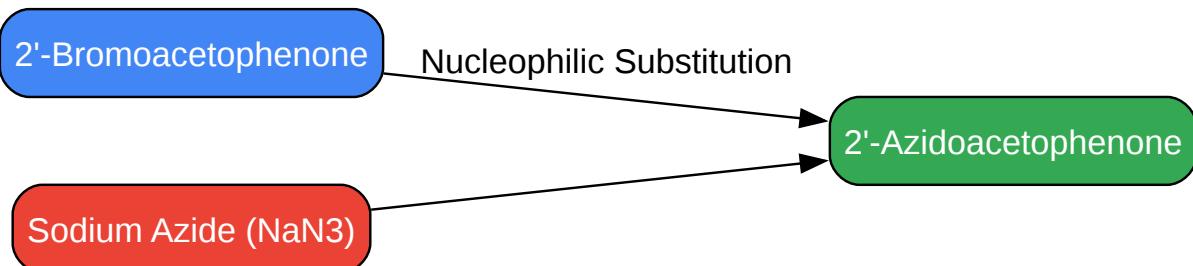
Property	Value	Citations
Molecular Formula	C ₈ H ₇ N ₃ O	[1] [2]
Molecular Weight	161.16 g/mol	[1] [2]
IUPAC Name	1-(2-azidophenyl)ethanone	[1]
CAS Number	16714-26-4	[1]
Synonyms	2'-azidoacetophenone, 1-(2-azidophenyl)ethan-1-one, 1-(2-azidophenyl)-1-ethanone	[1]

Key Chemical Transformations and Applications

2'-Azidoacetophenone is a precursor for a variety of important chemical reactions, making it a valuable tool in drug discovery and development. Its azide functionality allows for participation in "click chemistry" reactions, while the ortho-azido ketone structure enables unique cyclization and rearrangement pathways.

Synthesis of 2'-Azidoacetophenone

A common and efficient method for the synthesis of **2'-Azidoacetophenone** involves the nucleophilic substitution of a halogenated precursor, such as 2'-bromoacetophenone, with sodium azide.[\[3\]](#)



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Caption: Synthesis of **2'-Azidoacetophenone**.

Experimental Protocol: Synthesis from 2'-Bromoacetophenone

This protocol outlines the synthesis of **2'-Azidoacetophenone** from 2'-bromoacetophenone via nucleophilic substitution.

- Reactants:

- 2-Bromoacetophenone
- Sodium Azide (NaN_3)
- Solvent (e.g., Dimethylformamide - DMF)

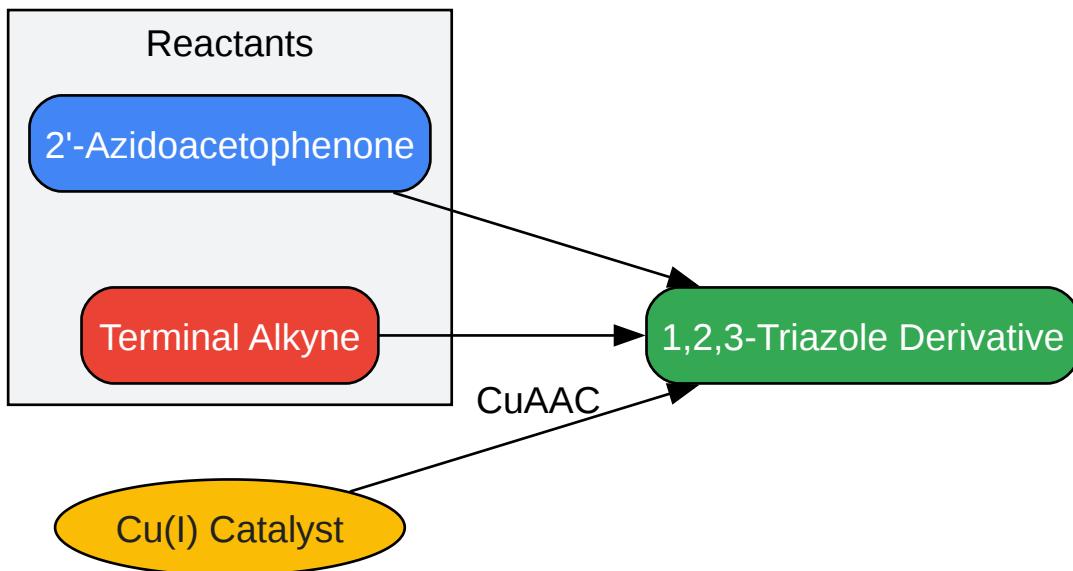
- Procedure:

- Dissolve 2-bromoacetophenone in a suitable polar aprotic solvent, such as DMF, in a round-bottom flask.
- Add an excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with water.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2'-Azidoacetophenone**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2'-Azidoacetophenone readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole derivatives.^{[3][4]} These triazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as monoamine

oxidase (MAO) inhibitors for treating neuropsychiatric disorders.^[4] This reaction is also instrumental in synthesizing analogs of drugs like suvorexant and losartan.^[3]



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction of **2'-Azidoacetophenone** with a terminal alkyne.

- Reactants and Reagents:
 - **2'-Azidoacetophenone**
 - A terminal alkyne
 - Copper(II) sulfate (CuSO₄)
 - Sodium ascorbate
 - Solvent (e.g., a mixture of t-butanol and water)

- Procedure:

- In a reaction vessel, dissolve **2'-Azidoacetophenone** and the terminal alkyne in a suitable solvent mixture, such as 1:1 t-butanol/water.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- In another vial, prepare an aqueous solution of copper(II) sulfate.
- To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
- Monitor the reaction by TLC.
- For work-up, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate.
- The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product can be purified by column chromatography on silica gel.

Photolysis and Nitrene Intermediate Formation

Upon photolysis, **2'-Azidoacetophenone** can extrude nitrogen gas to form a highly reactive aryl nitrene intermediate.^[3] In the presence of protic solvents like methanol, this intermediate can undergo ring expansion to form 3H-azepine derivatives.^[3] This photochemical reactivity opens avenues for the synthesis of unique seven-membered ring systems.



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Caption: Photolysis of **2'-Azidoacetophenone**.

Experimental Protocol: Photolysis

This protocol describes a general procedure for the photolysis of **2'-Azidoacetophenone**.

- Apparatus and Reagents:

- Photoreactor (e.g., with a medium-pressure mercury lamp)
- Quartz reaction vessel
- **2'-Azidoacetophenone**
- Protic solvent (e.g., methanol)

- Procedure:

- Prepare a dilute solution of **2'-Azidoacetophenone** in the chosen protic solvent (e.g., methanol) in the quartz reaction vessel.
- Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
- Irradiate the solution in the photoreactor at room temperature.
- Monitor the reaction progress by TLC or GC-MS.
- Once the starting material is consumed, stop the irradiation.
- Remove the solvent under reduced pressure.
- The resulting residue can be purified by column chromatography on silica gel to isolate the 3H-azepine product.

Other Notable Reactions

- Vilsmeier Cyclization: **2'-Azidoacetophenone** can undergo Vilsmeier cyclization using a Vilsmeier reagent to produce 5-phenyloxazole-4-carboxaldehyde.[\[3\]](#)

- Thermal Decomposition: Thermal decomposition can lead to the formation of α -imino ketone intermediates, which are precursors for imidazole derivatives.[3]

These reactions highlight the synthetic versatility of **2'-Azidoacetophenone**, making it a key component in the toolbox of medicinal and synthetic chemists for the generation of diverse heterocyclic scaffolds with potential therapeutic applications.

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